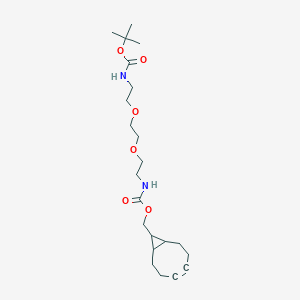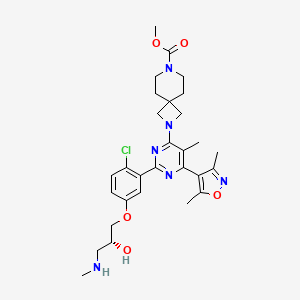
Florilglutamic acid
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of florilglutamic acid involves the incorporation of fluorine-18, a radioactive isotope, into the glutamic acid structure. The process typically starts with the precursor compound, which undergoes fluorination to introduce the fluorine-18 isotope. The reaction conditions often involve the use of specialized equipment to handle the radioactive materials safely.
Industrial Production Methods: Industrial production of this compound is carried out in facilities equipped with automated radiosynthesizers. These synthesizers ensure high radiochemical yields and purity. The process involves starting with high activity levels of fluorine-18 and completing the synthesis in less than 45 minutes. The final product is sterile, colorless, and has a pH of 6.5-7.5 .
化学反応の分析
Types of Reactions: Florilglutamic acid primarily undergoes substitution reactions due to the presence of the fluorine atom. The compound is designed to be stable under physiological conditions, minimizing unwanted reactions.
Common Reagents and Conditions: The synthesis of this compound involves reagents such as fluorine-18 and various solvents and catalysts to facilitate the fluorination process. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the radioactive isotope.
Major Products Formed: The major product formed from the synthesis of this compound is the fluorinated glutamic acid derivative, which is used in PET imaging. The compound is designed to be taken up by cancer cells, allowing for precise imaging of tumors .
科学的研究の応用
Florilglutamic acid has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiotracer in PET imaging to study various chemical processes in vivo.
Biology: Helps in understanding the metabolic pathways and cellular uptake mechanisms in cancer cells.
Medicine: Primarily used for the diagnosis of hepatocellular carcinoma and other cancers.
Industry: Utilized in the development of new diagnostic tools and imaging agents for cancer detection.
作用機序
Florilglutamic acid exerts its effects by entering cells through the xC- transport system, which is more abundant in cancer tissue. Once inside the cells, the compound emits radiation that can be detected by PET imaging. This allows for the visualization of cancerous tissues, providing valuable information for diagnosis and treatment planning .
類似化合物との比較
Florilglutamic acid is unique due to its specific uptake by cancer cells and its use of fluorine-18 as a radiolabel. Similar compounds include:
Fluorodeoxyglucose (FDG): Another PET imaging agent used to study glucose metabolism in tissues.
Fluorothymidine (FLT): Used in PET imaging to study cellular proliferation.
Fluoromisonidazole (FMISO): Used to image hypoxic regions within tumors.
This compound stands out due to its specific targeting of the xC- transport system, making it particularly useful for imaging certain types of cancer .
特性
IUPAC Name |
(2S,4S)-2-amino-4-(3-fluoropropyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO4/c9-3-1-2-5(7(11)12)4-6(10)8(13)14/h5-6H,1-4,10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDNDKMECWBLOF-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CC(C(=O)O)N)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C[C@@H](C(=O)O)N)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152544 | |
| Record name | Florilglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196794-42-9 | |
| Record name | Florilglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196794429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Florilglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLORILGLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954ZFH0S16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


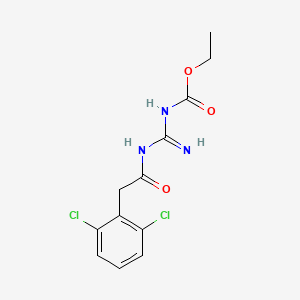
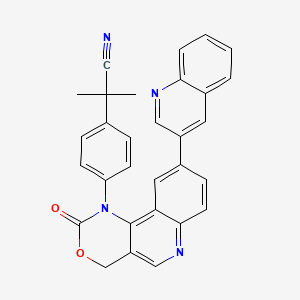

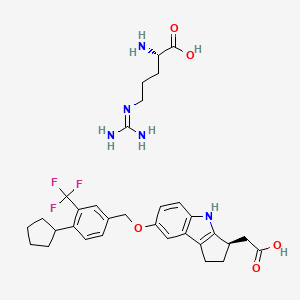

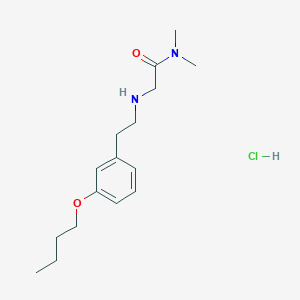
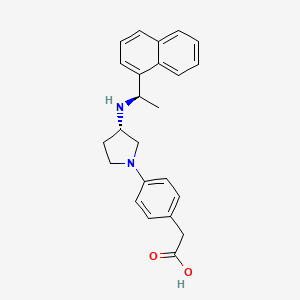
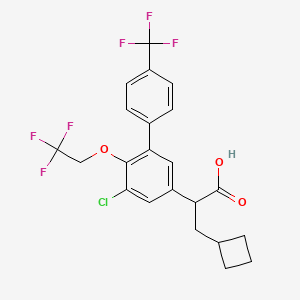
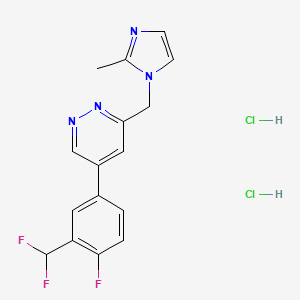
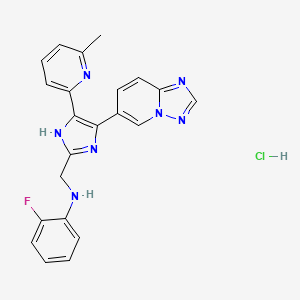
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)
